molecular formula C24H25N5O B1670891 Dorsomorphin CAS No. 866405-64-3

Dorsomorphin

Cat. No.: B1670891
CAS No.: 866405-64-3
M. Wt: 399.5 g/mol
InChI Key: XHBVYDAKJHETMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorsomorphin, also known as Compound C, is a multi-target inhibitor initially identified for its role in blocking AMP-activated protein kinase (AMPK) . Subsequent studies revealed its broader pharmacological profile, including inhibition of bone morphogenetic protein (BMP) signaling and heat shock factor 1 (HSF1), a regulator of heat shock proteins (HSPs) critical in cancer cell survival . Structurally, this compound features a pyrazolo[1,5-a]pyrimidine scaffold with a 4-pyridyl group at the 3-position, which is essential for HSF1 inhibition . Its multi-target nature, however, leads to off-target effects on kinases such as KDR and PDGFR-β, limiting its specificity .

Preparation Methods

    Reaction Conditions: Unfortunately, precise reaction conditions for its synthesis are not widely documented.

    Industrial Production: Dorsomorphin is primarily used in research settings, and industrial-scale production methods are not established.

  • Chemical Reactions Analysis

      Reactivity: Dorsomorphin does not undergo extensive chemical transformations. it is essential to note that it selectively inhibits BMP receptors, affecting downstream signaling pathways.

      Common Reagents and Conditions:

      Major Products: this compound itself is the primary product, and its inhibitory effects on AMPK and BMP receptors are the key outcomes.

  • Scientific Research Applications

      Chemistry: Researchers use Dorsomorphin to study cellular processes related to AMPK and BMP signaling pathways.

      Biology: It plays a crucial role in stem cell differentiation, autophagy modulation, and inflammation control.

      Medicine: this compound’s impact on cellular pathways makes it relevant for drug discovery and potential therapeutic applications.

      Industry: While not directly used in industry, its insights contribute to understanding cellular regulation.

  • Mechanism of Action

    • Dorsomorphin inhibits AMPK by competing with ATP at its active site. This inhibition affects energy homeostasis and cellular responses.
    • It also targets BMP receptors (ALK2, ALK3, and ALK6), modulating BMP signaling pathways involved in cell differentiation and tissue development.
  • Comparison with Similar Compounds

    2.1. HSF1 Inhibitors

    Dorsomorphin derivatives were synthesized to optimize HSF1 inhibition while reducing off-target activity. Key structural modifications and their effects are summarized below:

    Compound R1 Substituent R2 Substituent IC50 (Relative to this compound) Key Findings
    1# Unchanged Varied Comparable Retains HSF1 nuclear translocation inhibition; induces apoptosis
    2# Unchanged Varied Comparable Similar efficacy in suppressing HSP70 and cancer cell viability
    4# Unchanged Varied Comparable Synergizes with HSP90 inhibitors to inhibit tumor growth
    20# 4-Isoquinolyl 1-Azetidinyl Comparable Maintains HSF1 inhibition; improved solubility
    3# & 5# Varied Varied Higher Reduced potency due to unfavorable substitutions

    Key Insights :

    • The 4-pyridyl group at the 3-position is critical for HSF1 inhibition .
    • Derivatives 1#, 2#, 4#, and 20# show comparable efficacy to this compound, while substitutions at R1/R2 beyond 4-isoquinolyl/1-azetidinyl reduce activity .
    2.2. BMP Inhibitors
    Compound Target Selectivity IC50 (BMP) Off-Target Effects
    This compound ActRIIA/B 0.5 µM AMPK (2 µM), KDR, PDGFR-β (0.8 µM)
    LDN-193189 BMP Type I Receptors N/A Higher specificity for BMPR1A/ALK2

    Structural Comparison :

    • This compound binds ActRIIA via a hydrogen bond to His-270, stabilizing an active kinase conformation .
    • LDN-193189, a derivative, exhibits enhanced BMP receptor specificity but lacks detailed IC50 data in the provided evidence .
    2.3. Kinase Inhibitors with Phenotypic Similarity

    This compound clusters with kinase inhibitors GW8510, AZ960, and IC261 in phenotypic assays, suggesting overlapping cellular effects:

    Compound Primary Target Phenotypic Cluster Observed Effects
    This compound HSF1, BMP, AMPK Cluster 1 & 2 Apoptosis, reduced HSP70
    GW8510 CDK2 Cluster 1 & 2 Cell cycle arrest
    AZ960 JAK2 Cluster 1 & 2 Anti-proliferative
    IC261 CK1δ/ε Cluster 1 & 2 Circadian rhythm disruption
    2.4. Off-Target Kinase Activity

    This compound’s promiscuity limits its utility as a selective probe:

    Kinase IC50 (this compound) Clinical Relevance
    AMPK 2 µM Metabolic regulation
    KDR (VEGFR2) 0.8 µM Angiogenesis
    PDGFR-β 0.8 µM Fibrosis, cancer

    Comparison with Selective Inhibitors :

    • This compound’s AMPK inhibition is weaker than its BMP/HSF1 effects, complicating mechanistic studies .
    • Newer derivatives (e.g., this compound 2 and 4) improve solubility and cGAS-STING pathway inhibition, reducing reliance on non-specific targets .
    2.5. Structural Comparisons with TEK Inhibitors

    Molecular docking reveals distinct binding modes between this compound and AT9283:

    Compound Target Binding Residues Interaction Type
    This compound TEK E872 Hydrophobic
    AT9283 TEK A905, P906 Hydrogen bonds

    Implications : Structural differences influence affinity and selectivity, highlighting the need for target-specific design.

    Biological Activity

    Dorsomorphin, also known as Compound C, is a selective small molecule inhibitor primarily recognized for its role in inhibiting Bone Morphogenetic Protein (BMP) signaling pathways. This compound has garnered attention in various research fields due to its diverse biological activities, including effects on cellular differentiation, apoptosis, and cancer treatment.

    This compound selectively inhibits BMP type I receptors such as ALK2, ALK3, and ALK6, leading to the blockade of BMP-mediated phosphorylation of SMAD1/5/8. This inhibition is crucial for various cellular processes, particularly during embryogenesis and differentiation. It has been demonstrated that this compound does not significantly affect TGF-β signaling pathways at concentrations that inhibit BMP signaling, highlighting its specificity .

    1. Induction of Cardiomyogenesis

    This compound has been shown to robustly induce myocardial differentiation in mouse embryonic stem cells (ESCs). Research indicates that treatment with this compound during the initial 24 hours of ESC differentiation can increase the yield of spontaneously beating cardiomyocytes by over 20-fold. This effect is accompanied by significant upregulation of cardiac-specific genes such as Nkx2.5 and Myh6, demonstrating its potential utility in regenerative medicine .

    2. Apoptotic Activity in Cancer Cells

    This compound induces apoptosis in various cancer cell lines, including adult T-cell leukemia cells. The mechanism involves reactive oxygen species (ROS)-mediated DNA damage, leading to cell death. This apoptotic effect has been observed in multiple contexts, including colorectal cancer and glioma cells . Notably, this compound has been shown to enhance the sensitivity of cancer cells to other therapeutic agents by modulating apoptotic pathways .

    3. Inhibition of Multidrug Resistance

    Recent studies have highlighted this compound's ability to inhibit ABCG2-mediated multidrug resistance in colorectal cancer cells. By blocking this transporter activity, this compound preserves the efficacy of chemotherapeutic agents like doxorubicin and mitoxantrone, presenting a promising strategy for overcoming drug resistance in cancer therapy .

    Summary of Research Findings

    Study Findings Cell Type Key Outcomes
    Inhibition of BMP signalingMouse ESCsInduction of cardiomyocytes
    Induction of apoptosis via ROSAdult T-cell leukemiaCell death through DNA damage
    Inhibition of ABCG2Colorectal cancerEnhanced efficacy of chemotherapy

    Case Study: Cardiac Differentiation

    In a controlled study involving mouse ESCs treated with this compound for the first 24 hours, researchers observed a striking increase in cardiomyocyte yield compared to control groups treated with DMSO. The expression levels of cardiac markers were quantified using quantitative PCR and immunostaining techniques, confirming the effectiveness of this compound in promoting cardiac lineage differentiation while suppressing other mesodermal lineages such as endothelial and hematopoietic cells .

    Case Study: Cancer Treatment

    In another study focusing on glioma cells, this compound was shown to induce G2/M cell-cycle arrest and apoptosis through both AMPK-dependent and independent mechanisms. The compound's ability to modulate key signaling pathways such as Akt/mTOR was pivotal in its anticancer effects, suggesting potential applications in therapeutic strategies against aggressive tumors .

    Q & A

    Basic Research Questions

    Q. How to determine the optimal Dorsomorphin concentration for AMPK inhibition in different cell models?

    • Methodological Answer : Perform dose-response experiments using increasing concentrations (e.g., 1–100 μM) and measure AMPK activity via Western blot for phosphorylated AMPK (Thr172). Validate using IC50 calculations from cell viability assays (e.g., CCK-8) . Include controls like metformin (an AMPK activator) to confirm inhibition specificity .

    Q. What are key considerations when selecting cell models for studying this compound's effects on BMP signaling?

    • Methodological Answer : Prioritize cell lines expressing BMP type I receptors (ALK2, ALK3, ALK6), such as HEK293T or C2C12. Use qPCR or Western blot to confirm receptor expression before treatment. For BMP-specific effects, pair this compound with BMP ligands (e.g., BMP4) and monitor downstream SMAD phosphorylation .

    Q. How to validate successful AMPK inhibition by this compound in experimental setups?

    • Methodological Answer : Combine functional assays (e.g., glucose uptake or lipid metabolism) with molecular readouts. For example, in hepatocytes, this compound should suppress metformin-induced AMPK activation and reverse its effects on acetyl-CoA carboxylase (ACC) phosphorylation .

    Q. What controls are essential when investigating this compound's impact on stem cell differentiation?

    • Methodological Answer : Include untreated cells, vehicle controls (DMSO), and positive differentiation inducers (e.g., BMP2 for osteogenesis). Monitor differentiation markers (e.g., Runx2 for osteoblasts) via immunofluorescence or flow cytometry .

    Advanced Research Questions

    Q. How to resolve contradictory data on this compound's role in autophagy across studies?

    • Methodological Answer : Autophagy outcomes depend on cell type and treatment duration. Use multiple assays (e.g., LC3-II Western blot, autophagosome imaging via TEM, and lysosomal inhibition with chloroquine) to distinguish between autophagic flux and static accumulation. Compare results in cancer vs. non-cancer models .

    Q. What methodologies address off-target effects of this compound in BMP-related studies?

    • Methodological Answer : Employ genetic knockdown (siRNA/shRNA) of AMPK or BMP receptors to isolate pathway-specific effects. For example, in ALK3-deficient cells, residual this compound activity may indicate AMPK-mediated off-target effects .

    Q. How to design experiments isolating AMPK inhibition from BMP effects?

    • Methodological Answer : Use structural analogs (e.g., this compound homologs lacking AMPK affinity) or combine this compound with AMPK activators (e.g., AICAR). Alternatively, utilize AMPK-knockout models to study BMP-independent phenotypes .

    Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

    • Methodological Answer : Apply non-linear regression for IC50/EC50 calculations and one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For skewed data (e.g., apoptosis assays), use non-parametric tests like Kruskal-Wallis .

    Q. How to optimize solubility and stability of this compound in various assay buffers?

    • Methodological Answer : Use this compound dihydrochloride (2HCl) for improved aqueous solubility. Prepare stock solutions in DMSO (≤10 mM), aliquot to avoid freeze-thaw cycles, and pre-test stability via HPLC under experimental conditions (pH, temperature) .

    Q. What are best practices for in vivo administration of this compound in metabolic studies?

    • Methodological Answer : For systemic effects, administer via intraperitoneal (IP) or intravenous (IV) injection at 10–20 mg/kg. Monitor serum iron levels (this compound downregulates hepcidin) and liver AMPK activity. Include vehicle-only controls and validate tissue exposure via LC-MS/MS .

    Q. Data Contradiction Analysis Framework

    • Example : If this compound shows pro-autophagic effects in one study but anti-autophagic effects in another:
      • Compare cell lines (e.g., cancer vs. primary cells).
      • Assess treatment duration (acute vs. chronic exposure).
      • Verify cross-talk with other pathways (e.g., mTOR or ER stress).
      • Replicate experiments with genetic AMPK/BMP modulators .

    Properties

    IUPAC Name

    6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHBVYDAKJHETMP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H25N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401006988
    Record name Dorsomorphin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401006988
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    399.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    866405-64-3
    Record name Dorsomorphin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=866405-64-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Dorsomorphin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Dorsomorphin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB08597
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Dorsomorphin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401006988
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DORSOMORPHIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.